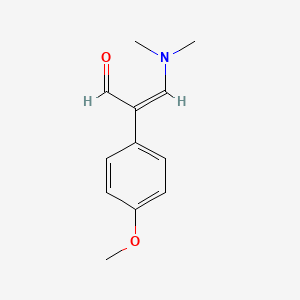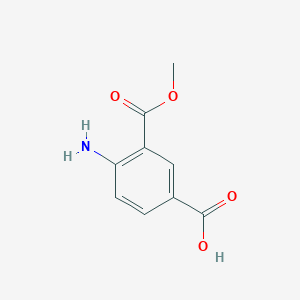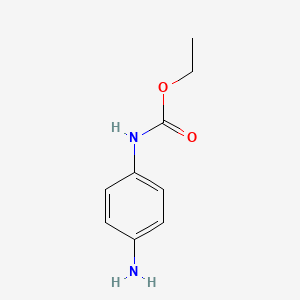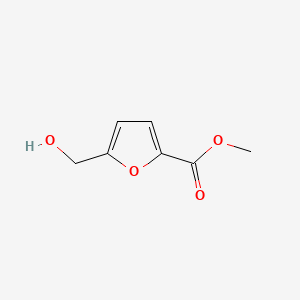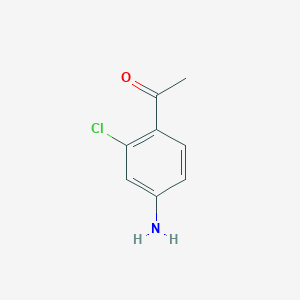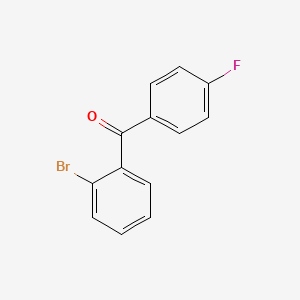
2-Bromo-4'-Fluorobenzophenone
概要
説明
2-Bromo-4’-Fluorobenzophenone is a chemical compound that belongs to the class of benzophenones. It is a white crystalline solid commonly used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C13H8BrFO, and it has a molecular weight of 279.1 g/mol .
作用機序
Target of Action
Benzophenones, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
The mode of action of 2-Bromo-4’-Fluorobenzophenone is primarily through its interaction with its targets. The bromo and fluoro substitutions on the benzophenone structure may influence its binding affinity and selectivity towards its targets .
Biochemical Pathways
Benzophenones can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bromo and fluoro substitutions may influence its pharmacokinetic properties, including its absorption and distribution profiles, metabolic stability, and excretion rates .
Result of Action
Benzophenones can induce various cellular responses, including changes in cell signaling, gene expression, and cellular metabolism, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4’-Fluorobenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
生化学分析
Biochemical Properties
2-Bromo-4’-Fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing the negative charge developed during the reaction. In biochemical systems, 2-Bromo-4’-Fluorobenzophenone can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in downstream biochemical reactions .
Cellular Effects
The effects of 2-Bromo-4’-Fluorobenzophenone on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. At higher concentrations, 2-Bromo-4’-Fluorobenzophenone can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4’-Fluorobenzophenone involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, reacting with nucleophilic amino acid residues in proteins, such as cysteine, serine, or lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 2-Bromo-4’-Fluorobenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-Fluorobenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. The degradation products can have different biochemical properties and may exhibit altered biological activity. In in vitro studies, the temporal effects of 2-Bromo-4’-Fluorobenzophenone on cellular function can be monitored by measuring changes in cell viability, enzyme activity, or gene expression over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-Fluorobenzophenone in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolic pathways. At higher doses, 2-Bromo-4’-Fluorobenzophenone can induce toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. The threshold dose for toxicity can vary depending on the species and the route of administration .
Metabolic Pathways
2-Bromo-4’-Fluorobenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Bromo-4’-Fluorobenzophenone, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .
Transport and Distribution
The transport and distribution of 2-Bromo-4’-Fluorobenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-4’-Fluorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-4’-Fluorobenzophenone can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Post-translational modifications, such as phosphorylation or ubiquitination, can also play a role in directing 2-Bromo-4’-Fluorobenzophenone to specific subcellular locations. The localization of this compound can affect its ability to interact with target biomolecules and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-4’-Fluorobenzophenone can be synthesized through several methods. One common method involves the reaction of (2-bromophenyl)-(4-fluorophenyl)methanol with silica gel and pyridinium chlorochromate in dichloromethane at room temperature for 2 hours . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production methods for 2-Bromo-4’-Fluorobenzophenone typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
2-Bromo-4’-Fluorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with 2-Bromo-4’-Fluorobenzophenone include:
Grignard Reagents: Used in the synthesis of 4-fluorophenyl-containing compounds.
Lewis Acids: Such as iron (III) bromide or aluminum tribromide for bromination reactions.
Major Products Formed
The major products formed from reactions involving 2-Bromo-4’-Fluorobenzophenone depend on the specific reaction conditions and reagents used. For example, the reaction with Grignard reagents can produce various 4-fluorophenyl derivatives .
科学的研究の応用
2-Bromo-4’-Fluorobenzophenone has several scientific research applications, including:
Medical Research: It has been used as a lead compound in drug development for the treatment of various diseases, including cancer, inflammation, and pain.
Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.
Industrial Research: It is used as an intermediate in the synthesis of other chemical compounds and materials.
類似化合物との比較
Similar Compounds
1-Bromo-4-fluorobenzene: A mixed aryl halide with similar chemical properties.
4-Fluorobenzophenone: Another benzophenone derivative with different substituents.
Uniqueness
2-Bromo-4’-Fluorobenzophenone is unique due to its specific combination of bromine and fluorine atoms on the benzophenone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(2-bromophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPRFGMOLQJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501906 | |
| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-46-6 | |
| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


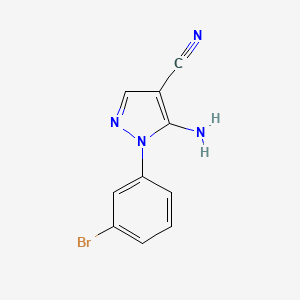
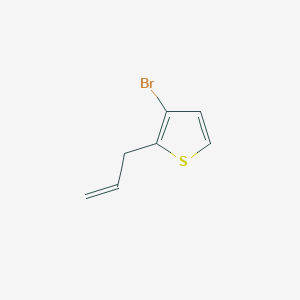
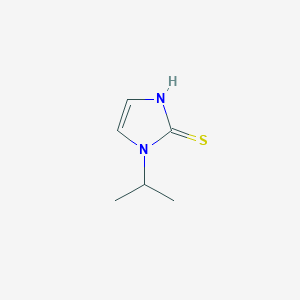
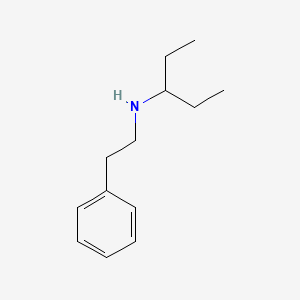
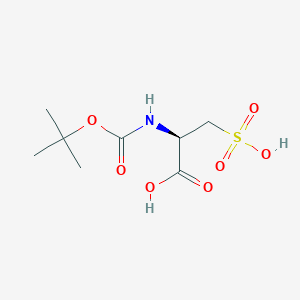

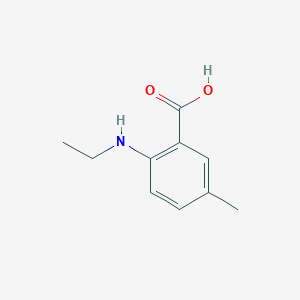
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
